4-Amino-3-chlorobenzamide
Overview
Description
4-Amino-3-chlorobenzamide is a chemical compound with the molecular formula NH2C6H3(Cl)C(O)NH2 . It has a molecular weight of 170.60 . It can undergo Suzuki coupling reaction with phenyl boronic acid in the presence of a specific catalyst to form the corresponding biaryl aniline derivative .
Synthesis Analysis
The synthesis of this compound can be achieved from 4-chloro-3-nitrobenzoic acid and ammonia through amide formation and nitro reduction . It can also undergo Suzuki coupling reaction with phenyl boronic acid in the presence of a specific catalyst to form the corresponding biaryl aniline derivative .Chemical Reactions Analysis
This compound can undergo a Suzuki coupling reaction with phenyl boronic acid in the presence of a specific catalyst to form the corresponding biaryl aniline derivative .Physical and Chemical Properties Analysis
This compound is a beige powder . It has a melting point range of 167-171 °C .Scientific Research Applications
Photodegradation Studies
4-Amino-3-chlorobenzamide, identified as a degradation product of moclobemide, has been studied for its photodegradation properties. This research utilized Ultra-HPLC/MS/MS analysis and spectrophotometry in the UV region to investigate its decomposition in methanolic media (Skibiński & Komsta, 2012).
Serotonin-3 Receptor Antagonists
A series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives were synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity. This research focused on the ability of these compounds to antagonize the von Bezold-Jarisch reflex in rats, identifying certain derivatives with potent 5-HT3 receptor antagonistic activity (Harada et al., 1995).
Structural and Synthetic Studies
- N-(8-Isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide was synthesized and its structure was determined through X-ray diffraction, IR, 1H-NMR, and 13C-NMR methods. This study contributed to the understanding of molecular structures in this class of compounds (Cabezas et al., 1988).
- Another study focused on the Co(III)-catalyzed [4 + 2] annulation of N-chlorobenzamides with maleimides, exploring the synthetic potential and yielding biologically relevant molecules (Muniraj & Prabhu, 2019).
Gastrokinetic Activity
4-Amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides were prepared and evaluated for their effects on gastric emptying activity in rats. This study highlighted the gastrokinetic activity of certain benzamide derivatives (Kato et al., 1992).
Environmental Impact Studies
- The peak concentration of 2-chlorobenzamide, a degradation product in the environment, was predicted in a study focusing on its environmental safety. This compound was identified as a potential carcinogen and its content from the breakup of certain insecticides was a concern (Lu, Zhou, & Liu, 2004).
- The stability of various insecticides, including 2-chlorobenzamide, in compost for mushroom growth was assessed through chemical and bioassay techniques (Argauer & Cantelo, 1980).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-amino-3-chlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKXLUKGDDPPIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477869 | |
Record name | 4-AMINO-3-CHLOROBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50961-67-6 | |
Record name | 4-AMINO-3-CHLOROBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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